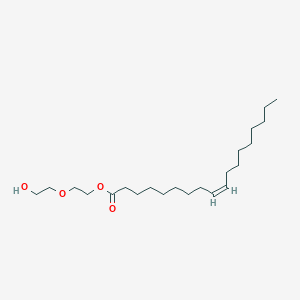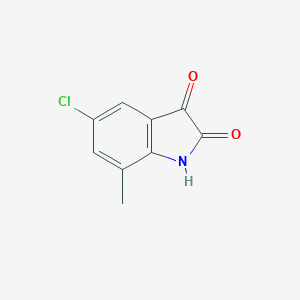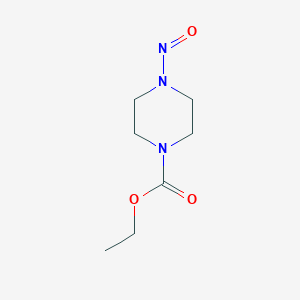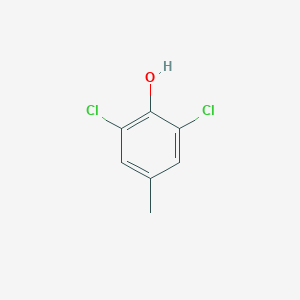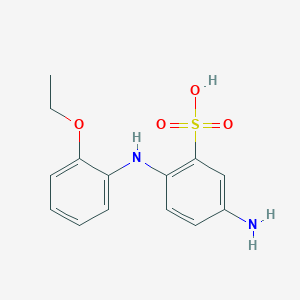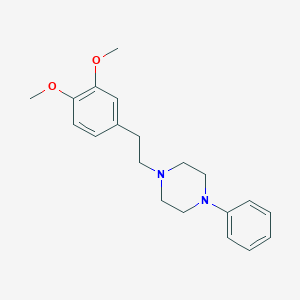
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, pharmacology, and chemistry.
Mecanismo De Acción
The exact mechanism of action of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is not fully understood. However, it is believed to act by binding to various receptors in the brain, including dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to improved mood and cognition. It has also been found to possess analgesic and anti-inflammatory properties, which can be beneficial in the treatment of various medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has several advantages and limitations for lab experiments. Its pharmacological activities and potential applications make it an attractive compound for scientific research. However, its synthesis can be challenging, and it may require specialized equipment and expertise. Additionally, the exact mechanism of action of the compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. One potential area of research is the development of new compounds based on the structure of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl-. These compounds could have improved pharmacological activities and potential applications in various fields. Another area of research is the elucidation of the exact mechanism of action of the compound, which could lead to a better understanding of its pharmacological activities and potential applications.
Conclusion:
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicine, pharmacology, and chemistry, make it an attractive compound for further study. The synthesis method of the compound, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- and its derivatives.
Métodos De Síntesis
The synthesis of Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- involves the reaction of 3,4-dimethoxyphenethylamine and benzophenone in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction yields the desired product, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3,4-dimethoxyphenethyl)-4-phenyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant pharmacological activities, including antipsychotic, analgesic, and anti-inflammatory properties. It has also been studied for its potential use as a precursor in the synthesis of other compounds.
Propiedades
Número CAS |
1047-68-3 |
|---|---|
Fórmula molecular |
C20H26N2O2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine |
InChI |
InChI=1S/C20H26N2O2/c1-23-19-9-8-17(16-20(19)24-2)10-11-21-12-14-22(15-13-21)18-6-4-3-5-7-18/h3-9,16H,10-15H2,1-2H3 |
Clave InChI |
PMKSGALOAFBOTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCN2CCN(CC2)C3=CC=CC=C3)OC |
Otros números CAS |
1047-68-3 |
Sinónimos |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




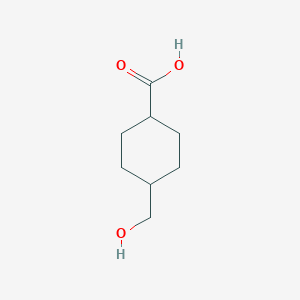
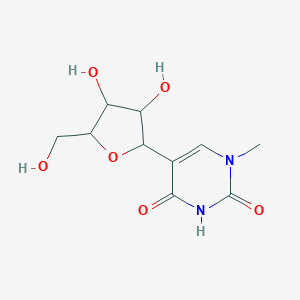
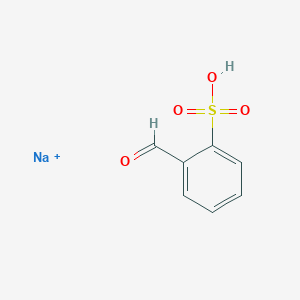
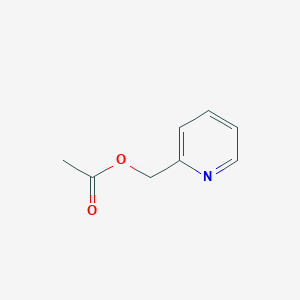
![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)

